REACTION_CXSMILES
|
[CH3:1][C:2]([N:4](C)C)=O.[F:7][C:8]1[C:9](I)=[C:10](C)[CH:11]=[CH:12][CH:13]=1.C1C=C(Cl)C=C(C(OO)=O)C=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>C(Cl)Cl.[C-]#N.[Zn+2].[C-]#N>[F:7][C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([CH3:9])[C:1]=1[C:2]#[N:4] |f:5.6.7|
|
Name
|
|
Quantity
|
6 L
|
Type
|
reactant
|
Smiles
|
CC(=O)N(C)C
|
Name
|
palladium tetrakis triphenylphosphine
|
Quantity
|
87.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
575 g
|
Type
|
reactant
|
Smiles
|
FC=1C(=C(C=CC1)C)I
|
Name
|
zinc cyanide
|
Quantity
|
171.7 g
|
Type
|
catalyst
|
Smiles
|
[C-]#N.[Zn+2].[C-]#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
thermocouple and stir bar
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 10 L round bottom flask equipped with adapter
|
Type
|
CUSTOM
|
Details
|
degassed under vacuum
|
Type
|
CUSTOM
|
Details
|
purged with N2 three times
|
Type
|
CUSTOM
|
Details
|
the mixture was degassed under vacuum
|
Type
|
CUSTOM
|
Details
|
purged with N2 three times
|
Type
|
CUSTOM
|
Details
|
the mixture was degassed under vacuum
|
Type
|
CUSTOM
|
Details
|
purged with N2 three times
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated to 80° C. for 16 h
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
to cool to RT
|
Type
|
ADDITION
|
Details
|
The solution was added to a 2.0 L aqueous solution of 1N NH4OH, which
|
Type
|
EXTRACTION
|
Details
|
was extracted three times with 1.5 L EtOAc
|
Type
|
WASH
|
Details
|
washed with 2 L brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purification
|
Type
|
CUSTOM
|
Details
|
was then purified by chromatography (PE/EA=10:1)
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C#N)C(=CC=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |